molecular formula C10H18ClNO3 B14252545 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride CAS No. 396715-55-2

4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride

Cat. No.: B14252545
CAS No.: 396715-55-2
M. Wt: 235.71 g/mol
InChI Key: LKAVMSQHKWPVDJ-UHFFFAOYSA-M
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Description

4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is an organic compound with the molecular formula C8H16ClNO2. It is a quaternary ammonium salt that is commonly used in various chemical and industrial applications. This compound is known for its ability to form hydrogels and its use as a monomer in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride typically involves the reaction of 4-methylmorpholine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the purification steps are optimized to reduce waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride involves its ability to form cross-linked polymer networks. The acryloyloxy group undergoes polymerization, leading to the formation of hydrogels. These hydrogels can trap water and other molecules, making them useful for controlled release applications . The quaternary ammonium group imparts antimicrobial properties, making the compound effective in various biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity compared to other similar compounds. This structural feature makes it particularly useful in the synthesis of hydrogels with specific properties .

Properties

CAS No.

396715-55-2

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

2-(4-methylmorpholin-4-ium-4-yl)ethyl prop-2-enoate;chloride

InChI

InChI=1S/C10H18NO3.ClH/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3H,1,4-9H2,2H3;1H/q+1;/p-1

InChI Key

LKAVMSQHKWPVDJ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)CCOC(=O)C=C.[Cl-]

Origin of Product

United States

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